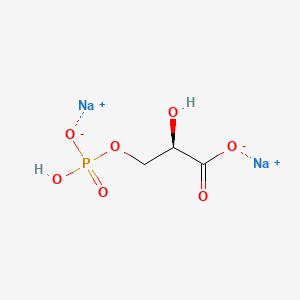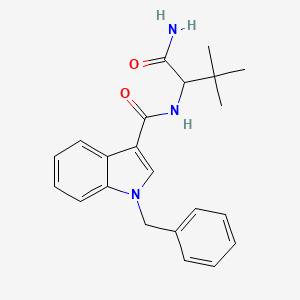![molecular formula C16H22Cl2N2O B10769900 N-[2-[bis(trideuteriomethyl)amino]cyclohexyl]-3,4-dichloro-N-methylbenzamide](/img/structure/B10769900.png)
N-[2-[bis(trideuteriomethyl)amino]cyclohexyl]-3,4-dichloro-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
U-47700-d6 est un analogue marqué au deutérium de l'U-47700, un analgésique opioïde synthétique. Il est principalement utilisé comme étalon interne pour la quantification de l'U-47700 dans diverses applications analytiques, telles que la chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) et la chromatographie liquide-spectrométrie de masse (LC-MS). Le composé est classé comme un utopioïde et est réglementé comme une substance de l'annexe I aux États-Unis .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l'U-47700-d6 implique l'incorporation d'atomes de deutérium dans la structure moléculaire de l'U-47700. La voie de synthèse générale comprend les étapes suivantes :
Matière de départ : La synthèse commence par la préparation du trans-3,4-dichloro-N-[2-(diméthylamino-d6)cyclohexyl]-N-méthyl-benzamide.
Incorporation du deutérium : Des atomes de deutérium sont introduits dans le groupe diméthylamino du cycle cyclohexyle.
Conditions de réaction : Les réactions sont généralement effectuées dans des conditions contrôlées, y compris des températures, des solvants et des catalyseurs spécifiques pour garantir l'incorporation sélective des atomes de deutérium.
Méthodes de production industrielle : La production industrielle de l'U-47700-d6 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus comprend :
Synthèse en masse : De grandes quantités de matières de départ sont utilisées pour produire l'U-47700-d6 en masse.
Purification : Le produit est purifié à l'aide de techniques telles que la recristallisation, la chromatographie et la distillation pour obtenir des niveaux de pureté élevés (≥ 98 %).
Contrôle de la qualité : Le produit final est soumis à des tests rigoureux de contrôle de la qualité pour garantir qu'il répond aux normes requises pour une utilisation comme matériau de référence analytique.
Analyse Des Réactions Chimiques
Types de réactions : L'U-47700-d6 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former les produits oxydés correspondants.
Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels au sein de la molécule.
Substitution : Les réactions de substitution impliquent le remplacement d'un groupe fonctionnel par un autre, souvent en utilisant des réactifs et des catalyseurs spécifiques.
Réactifs et conditions courants :
Agents oxydants : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Agents réducteurs : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Catalyseurs : Des catalyseurs comme le palladium sur charbon (Pd/C) et l'oxyde de platine (PtO2) sont utilisés dans diverses réactions.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des analogues deutérés avec des groupes fonctionnels modifiés .
Applications De Recherche Scientifique
L'U-47700-d6 a plusieurs applications en recherche scientifique, notamment :
Chimie analytique : Utilisé comme étalon interne en GC-MS et LC-MS pour la quantification de l'U-47700 dans les échantillons biologiques et médico-légaux.
Toxicologie médico-légale : Employé dans les laboratoires médico-légaux pour détecter et quantifier l'U-47700 dans les analyses post-mortem et toxicologiques.
Études pharmacologiques : Utilisé dans la recherche pour étudier la pharmacocinétique et le métabolisme de l'U-47700 et de ses analogues.
Développement de médicaments : Aide au développement de nouveaux opioïdes synthétiques et à l'évaluation de leurs relations structure-activité
5. Mécanisme d'action
L'U-47700-d6, comme son composé parent, l'U-47700, agit comme un agoniste du récepteur μ-opioïde. Le mécanisme implique :
Liaison au récepteur : L'U-47700-d6 se lie au récepteur μ-opioïde avec une forte affinité, ce qui conduit à l'activation du récepteur.
Transduction du signal : L'activation du récepteur μ-opioïde déclenche des voies de signalisation intracellulaires, entraînant des effets analgésiques.
Cibles moléculaires : La principale cible moléculaire est le récepteur μ-opioïde, mais il présente également une affinité plus faible pour les récepteurs κ-opioïdes et δ-opioïdes.
Composés similaires :
U-47700 : Le composé parent, un puissant agoniste du récepteur μ-opioïde.
N-desméthyl-U-47700 : Un métabolite de l'U-47700 avec une affinité plus faible pour les récepteurs opioïdes.
N,N-didesméthyl-U-47700 : Un autre métabolite avec une affinité négligeable pour les récepteurs opioïdes.
Méthoxyacétylfentanyl : Un analogue du fentanyl avec une activité similaire au récepteur opioïde
Unicité : L'U-47700-d6 est unique en raison de son marquage au deutérium, ce qui en fait un étalon interne idéal pour les applications analytiques. Les atomes de deutérium fournissent une différence de masse distincte, ce qui permet une quantification précise de l'U-47700 dans des matrices biologiques complexes .
Mécanisme D'action
U-47700-d6, like its parent compound U-47700, acts as an agonist at the μ-opioid receptor. The mechanism involves:
Receptor Binding: U-47700-d6 binds to the μ-opioid receptor with high affinity, leading to the activation of the receptor.
Signal Transduction: Activation of the μ-opioid receptor triggers intracellular signaling pathways, resulting in analgesic effects.
Molecular Targets: The primary molecular target is the μ-opioid receptor, but it also exhibits lower affinity for κ-opioid and δ-opioid receptors.
Comparaison Avec Des Composés Similaires
U-47700: The parent compound, a potent μ-opioid receptor agonist.
N-desmethyl-U-47700: A metabolite of U-47700 with lower affinity for opioid receptors.
N,N-didesmethyl-U-47700: Another metabolite with negligible opioid receptor affinity.
Methoxyacetylfentanyl: A fentanyl analog with similar opioid receptor activity
Uniqueness: U-47700-d6 is unique due to its deuterium labeling, which makes it an ideal internal standard for analytical applications. The deuterium atoms provide a distinct mass difference, allowing for accurate quantification of U-47700 in complex biological matrices .
Propriétés
Formule moléculaire |
C16H22Cl2N2O |
|---|---|
Poids moléculaire |
335.3 g/mol |
Nom IUPAC |
N-[2-[bis(trideuteriomethyl)amino]cyclohexyl]-3,4-dichloro-N-methylbenzamide |
InChI |
InChI=1S/C16H22Cl2N2O/c1-19(2)14-6-4-5-7-15(14)20(3)16(21)11-8-9-12(17)13(18)10-11/h8-10,14-15H,4-7H2,1-3H3/i1D3,2D3 |
Clé InChI |
JGPNMZWFVRQNGU-WFGJKAKNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N(C1CCCCC1N(C)C(=O)C2=CC(=C(C=C2)Cl)Cl)C([2H])([2H])[2H] |
SMILES canonique |
CN(C)C1CCCCC1N(C)C(=O)C2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,3S,8R)-2-benzoyl-1,3,8,10-tetrahydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one](/img/structure/B10769829.png)

![[(1R,3S,6S,7E,11Z,13S,16R,17R,20R,21S,22R,23Z)-23-hydroxy-3,4,6,8,12,14,20,22-octamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-17-yl] acetate](/img/structure/B10769841.png)
![(3R,10R,13S,16S,19S)-16-[(2S)-butan-2-yl]-10,11,14-trimethyl-3-(2-methylpropyl)-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone](/img/structure/B10769850.png)

![(13Z,17E,21E,29Z)-48-(8-aminooctan-2-yl)-8,10,16,20,24,26,28,32,36,38,40,42,44,46-tetradecahydroxy-9,15,17,19,21,25,31,33,39,41,47-undecamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclooctatetraconta-13,17,21,29-tetraen-2-one](/img/structure/B10769854.png)

![(13E,17E,21E,29E)-48-(8-aminooctan-2-yl)-8,10,16,20,24,26,28,32,36,38,40,42,44,46-tetradecahydroxy-9,15,17,19,21,25,31,33,39,41,47-undecamethyl-23-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclooctatetraconta-13,17,21,29-tetraen-2-one](/img/structure/B10769882.png)
![cyclo[N(Me)Ala-bAla-OLeu-Pro-Ile-N(Me)Val]](/img/structure/B10769888.png)


![[(1S,3R,6R,13R,16S,17S,20S,21R,22S)-23-hydroxy-3,4,6,8,12,14,20,22-octamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-17-yl] acetate](/img/structure/B10769904.png)
![(1S,3R,6S,8R,9S,11S,12S,14R,16R)-15-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-6,9,14-triol](/img/structure/B10769910.png)
